Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-
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Overview
Description
Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)- is a heterocyclic compound that features a pyridine ring substituted with a 1,3-diphenyl-1H-1,2,4-triazol-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)- typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Scientific Research Applications
Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mechanism of Action
The mechanism of action of Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its anticancer activity, where it may inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Similar to Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-, these compounds have a triazole ring with nitrogen atoms at positions 1, 2, and 4.
Uniqueness
Pyridine, 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable interactions with molecular targets makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
107177-97-9 |
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Molecular Formula |
C19H14N4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-(2,5-diphenyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C19H14N4/c1-3-8-15(9-4-1)18-21-19(16-10-7-13-20-14-16)23(22-18)17-11-5-2-6-12-17/h1-14H |
InChI Key |
MFQNDRORZVKKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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